
Chk2阻害剤
概要
説明
チェックポイントキナーゼ2(Chk2)阻害剤は、DNA損傷応答経路において重要な役割を果たすセリン/スレオニンキナーゼChk2を標的とする化合物のクラスです。Chk2は、DNA二重鎖切断に応答して活性化され、細胞周期停止、DNA修復、アポトーシスに関与しています。Chk2を阻害すると、癌細胞における損傷したDNAの修復を阻害することで、癌治療の効果を高め、細胞死を促進できます。
科学的研究の応用
Cancer Therapy
Chk2 inhibitors are primarily studied for their potential to enhance the efficacy of existing cancer treatments. They work by:
- Enhancing Chemotherapy Efficacy : Inhibitors like CCT241533 have shown promise in increasing the sensitivity of cancer cells to chemotherapeutic agents such as cisplatin and doxorubicin. For instance, studies indicate that Chk2 inhibition can amplify cisplatin-induced apoptosis in ovarian cancer cells, particularly those with defective p53 pathways .
- Combination Therapies : Research has demonstrated that combining Chk2 inhibitors with other targeted therapies can lead to synergistic effects. For example, concurrent use of Chk2 and ERK inhibitors has been shown to significantly increase apoptosis in diffuse large B-cell lymphoma (DLBCL) models . This combination therapy not only reduces tumor growth but also enhances DNA damage response markers, indicating a robust therapeutic strategy.
- Targeting Specific Cancer Types : Inhibitors like AZD7762 have been investigated for their ability to suppress tumor growth in various cancers, including pancreatic ductal adenocarcinoma. These compounds target specific pathways associated with cancer cell proliferation and survival .
Neuroprotection
Recent studies have highlighted the potential of Chk2 inhibitors in treating neurodegenerative diseases characterized by DNA damage:
- Neurodegenerative Disease Models : Inhibition of Chk2 has been linked to neuroprotection and improved recovery from spinal cord injuries in animal models. For instance, small-molecule inhibitors have demonstrated the ability to promote axon regeneration and functional recovery after nerve damage . This suggests that Chk2 inhibition could be a novel approach for treating conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS), where DNA repair mechanisms are compromised.
Viral Infections
Chk2 inhibitors are also being explored for their role in combating viral infections:
- Hepatitis C Virus : Studies indicate that the hepatitis C virus relies on Chk2 for RNA replication. Thus, inhibiting Chk2 may impair viral replication, offering a potential therapeutic avenue for HCV infections .
Case Studies and Research Findings
The following table summarizes key findings from various studies on the applications of Chk2 inhibitors:
作用機序
Chk2阻害剤は、Chk2酵素のATP結合部位に結合することで、その活性化とその後の下流標的のリン酸化を阻害します 。この阻害は、DNA損傷応答経路を破壊し、DNA損傷の蓄積につながり、癌細胞におけるアポトーシスを促進します。 Chk2阻害剤の主な分子標的には、Chk2酵素自体とその下流エフェクター(p53やBRCA1など)が含まれます .
生化学分析
Biochemical Properties
Chk2 Inhibitor interacts with several enzymes and proteins within the cell. Its primary target is the Chk2 kinase, a key component of the DDR pathway . Upon DNA damage, Chk2 is activated and phosphorylates numerous proteins to induce the appropriate cellular response . Chk2 Inhibitor acts by blocking this kinase activity, thereby influencing the DDR .
Cellular Effects
The effects of Chk2 Inhibitor on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Chk2 Inhibitor can halt cell growth and division at several possible checkpoints in the cell cycle and initiate different DNA repair processes depending on the nature of the damage .
Molecular Mechanism
Chk2 Inhibitor exerts its effects at the molecular level through various mechanisms. It binds to the Chk2 kinase, inhibiting its activity and thereby altering the DDR . This inhibition can lead to changes in gene expression and enzyme activation or deactivation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chk2 Inhibitor can change over time. For instance, short-term treatment with Chk2 Inhibitor can result in the depletion of certain cell types, while longer treatment can induce broader effects on cellular function .
Dosage Effects in Animal Models
The effects of Chk2 Inhibitor can vary with different dosages in animal models. For example, a study found that the combination of Chk2 Inhibitor and another drug demonstrated a synergistic effect in reducing tumor volume in mice .
Metabolic Pathways
Chk2 Inhibitor is involved in several metabolic pathways. It interacts with enzymes such as the ataxia telangiectasia and Rad3-related kinase (ATR) and ataxia telangiectasia mutated kinase (ATM) in response to DNA replication stress or DNA damage .
Transport and Distribution
Chk2 Inhibitor is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It is known that a fraction of Chk2 associates with the centrosomes during mitosis .
Subcellular Localization
Chk2 Inhibitor is primarily localized in the nucleus in interphase cells. During mitosis, a fraction of Chk2 associates with the centrosomes, from early mitotic stages until cytokinesis . This subcellular localization plays a crucial role in its activity and function.
準備方法
合成経路および反応条件: 一般的なアプローチの1つは、o-フェニレンジアミンと1,2-ジカルボニル化合物の縮合反応によって合成できるキノキサリン系骨格の使用です 。ハロゲン化、アルキル化、またはアシル化などの後続の修飾により、目的の官能基を導入できます。
工業生産方法: Chk2阻害剤の工業生産には、大規模合成のための合成経路の最適化が含まれます。これには、費用対効果の高い試薬の選択、収率を最大化する反応条件の最適化、最終生成物の高純度を保証する精製方法の開発が含まれます。高速液体クロマトグラフィー(HPLC)や結晶化などの技術が、精製によく使用されます。
化学反応の分析
反応の種類: Chk2阻害剤は、主に置換反応を起こし、そこでコア骨格上の官能基が他の基に置換されて活性が増強されます。酸化反応と還元反応も、特定の官能基の酸化状態を修飾するために使用され、それにより化合物の特性が変化します。
一般的な試薬と条件:
置換反応: ハロゲン化試薬(例:臭素、塩素)と求核剤(例:アミン、チオール)が一般的に使用されます。
酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤。
還元反応: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤。
主な生成物: これらの反応から生成される主な生成物は、増強された効力、選択性、および薬物動態特性を備えた修飾されたChk2阻害剤です。
4. 科学研究への応用
Chk2阻害剤は、特に化学、生物学、医学、および産業の分野における科学研究において幅広い用途があります。
化学:
- DNA損傷応答経路と細胞周期調節におけるChk2の役割を研究するためのツール化合物として使用されます。
生物学:
- DNA修復とアポトーシスの分子メカニズムを理解するための研究で使用されます。
- Chk2阻害のさまざまな細胞プロセスへの影響を調査するために使用されます。
医学:
- Chk2阻害剤は、潜在的な癌治療薬として検討されています。 放射線療法や化学療法などの既存の治療の効果を高め、癌細胞におけるDNA修復を阻害することができます .
- 癌治療中の非癌細胞に対する保護効果が調査され、副作用が軽減されます .
- 神経変性疾患やウイルス感染、例えばC型肝炎ウイルス(HCV)感染症の治療における潜在的な用途があります .
産業:
- 新しい治療薬や薬物製剤の開発に使用されます。
類似化合物との比較
Chk2阻害剤は、Chk1阻害剤やデュアルChk1/Chk2阻害剤などの他のチェックポイントキナーゼ阻害剤と比較されることがよくあります。 Chk1とChk2は、いくつかの構造的類似性を共有していますが、DNA損傷応答経路における役割は異なります .
類似化合物:
Chk1阻害剤: DNA損傷応答経路におけるもう1つの主要なキナーゼであるChk1を標的とします。Chk1阻害剤は、主に癌治療におけるDNA損傷剤の効果を高めるために使用されます。
デュアルChk1/Chk2阻害剤: Chk1とChk2の両方を標的とし、DNA損傷応答経路のより広範な阻害を提供します。
Chk2阻害剤の独自性:
- Chk2阻害剤は、Chk2酵素を特異的に標的とすることで、DNA損傷応答経路のより選択的な阻害を可能にします。
- 癌細胞へのダメージを最小限に抑えながら、癌治療の効果を選択的に高める、独自の治療アプローチを提供します .
Chk2阻害剤は、癌治療やその他の科学研究における応用において大きな可能性を秘めた有望な化合物のクラスです。DNA損傷応答経路を選択的に標的とする能力は、細胞プロセスを研究し、新しい治療戦略を開発するための貴重なツールとなります。
生物活性
Checkpoint kinase 2 (Chk2) is a crucial serine/threonine kinase involved in the cellular response to DNA damage. Its inhibition has garnered significant interest in cancer therapy and neuroprotection due to its role in regulating cell cycle checkpoints, apoptosis, and DNA repair mechanisms. This article explores the biological activity of Chk2 inhibitors, highlighting their mechanisms, therapeutic potential, and relevant case studies.
Chk2 is activated in response to DNA damage signals, primarily through phosphorylation by ataxia telangiectasia mutated (ATM) kinase. Once activated, Chk2 phosphorylates several downstream targets, including the tumor suppressor protein p53, which orchestrates the cellular response to DNA damage by inducing cell cycle arrest and apoptosis . The inhibition of Chk2 disrupts this signaling pathway, leading to various biological outcomes:
- Cell Cycle Regulation : Chk2 inhibitors can prevent the activation of cell cycle checkpoints, allowing cells with damaged DNA to progress through the cell cycle unchecked.
- Apoptosis Induction : By inhibiting Chk2, cells may evade apoptosis under conditions where they would normally be programmed to die, particularly in cancer cells with dysfunctional p53 pathways .
- Enhanced Chemotherapeutic Efficacy : Chk2 inhibitors can sensitize cancer cells to chemotherapy and radiotherapy by impairing their ability to repair DNA damage .
Table: Summary of Chk2 Inhibitors and Their Biological Activities
Compound Name | IC50 (nM) | Selectivity | Mechanism of Action | Therapeutic Application |
---|---|---|---|---|
CCT241533 | 3 | 80-fold over CHK1 | ATP-competitive inhibitor; promotes apoptosis via p53 | Cancer therapy |
CHK2 Inhibitor II | N/A | Specific for CHK2 | Enhances ERK inhibition-induced apoptosis in DLBCL | Treatment of diffuse large B-cell lymphoma |
7-Hydroxystaurosporine | N/A | N/A | Cell cycle checkpoint abrogator; increases DNA damage | Cancer treatment |
Case Study 1: Chk2 Inhibition in Diffuse Large B-Cell Lymphoma (DLBCL)
A study investigated the effects of combining CHK2 inhibitors with ERK inhibitors in DLBCL models. The results indicated that co-administration significantly enhanced apoptosis compared to either treatment alone. This combination also led to increased phosphorylation of H2AX and PARP cleavage, markers indicative of DNA damage and apoptosis . The study utilized xenograft models in SCID mice, demonstrating that combined treatment resulted in substantial tumor growth suppression without significant toxicity .
Case Study 2: Neuroprotective Effects of Chk2 Inhibition
Research has shown that inhibiting Chk2 can promote neuroprotection and enhance axon regeneration following spinal cord injuries. In rodent models, the application of small-molecule Chk2 inhibitors resulted in improved neuronal survival and functional recovery after acute trauma . This suggests a potential therapeutic avenue for treating neurodegenerative conditions through modulation of Chk2 activity.
Research Findings
Recent studies have provided insights into the diverse applications of Chk2 inhibitors beyond oncology:
- Hepatitis C Virus (HCV) Treatment : Some research indicates that HCV relies on Chk2 for RNA replication. Inhibition of Chk2 may disrupt this process, presenting a novel antiviral strategy .
- Chronic Lung Fibrosis : Preclinical studies have demonstrated that Chk2 inhibition can alleviate lung fibrosis resulting from acute organ damage, indicating its potential in treating fibrotic diseases .
特性
IUPAC Name |
5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPRPGFGRQXDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。